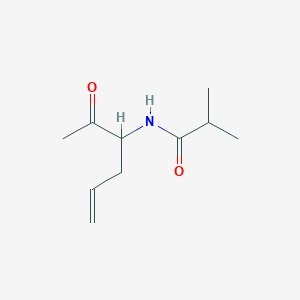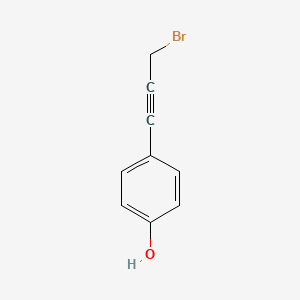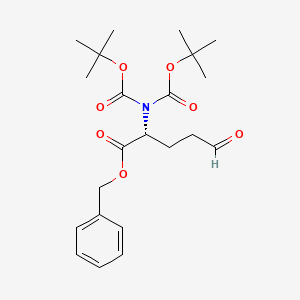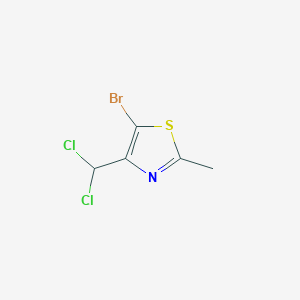![molecular formula C13H15N3O4 B8590608 2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol](/img/structure/B8590608.png)
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol
Descripción general
Descripción
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a nitro group on the quinoline ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol typically involves the reaction of 3-nitroquinoline with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Material: 3-nitroquinoline
Reagent: Ethylene glycol
Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide)
Solvent: Ethanol or methanol
Reaction Conditions: Elevated temperature (e.g., 80-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: 2-{2-[(3-Aminoquinolin-4-yl)amino]ethoxy}ethanol
Reduction: 2-{2-[(3-Aminoquinolin-4-yl)amino]ethoxy}ethanol
Substitution: Various substituted quinoline derivatives
Aplicaciones Científicas De Investigación
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Studied for its potential therapeutic effects in treating infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group on the quinoline ring can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antimalarial effects. The compound may also inhibit specific enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[(3-Aminoquinolin-4-yl)amino]ethoxy}ethanol
- 2-{2-[(3-Chloroquinolin-4-yl)amino]ethoxy}ethanol
- 2-{2-[(3-Bromoquinolin-4-yl)amino]ethoxy}ethanol
Uniqueness
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced to form amino derivatives, providing a versatile platform for further chemical modifications. Additionally, the compound’s potential antimicrobial and antimalarial properties make it a valuable candidate for drug development.
Propiedades
Fórmula molecular |
C13H15N3O4 |
|---|---|
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
2-[2-[(3-nitroquinolin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C13H15N3O4/c17-6-8-20-7-5-14-13-10-3-1-2-4-11(10)15-9-12(13)16(18)19/h1-4,9,17H,5-8H2,(H,14,15) |
Clave InChI |
GIMOZEZILXBIEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NCCOCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
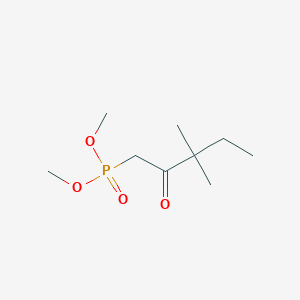
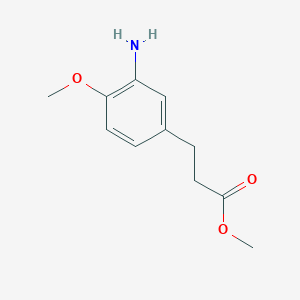
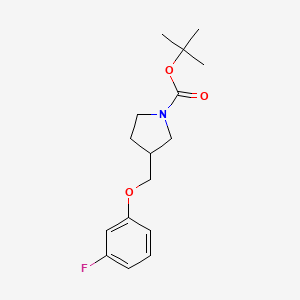
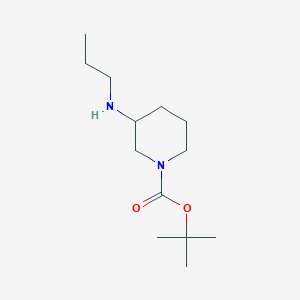
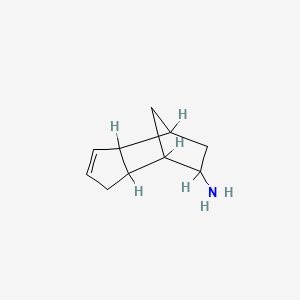
![2H-Pyran, tetrahydro-2-[(6-iodohexyl)oxy]-](/img/structure/B8590563.png)
![2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8590571.png)
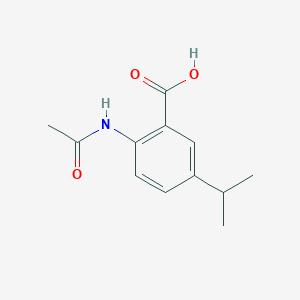
![6-Bromo-5-methoxy-2-methylbenzo[d]oxazole](/img/structure/B8590583.png)
